1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its classification based on its chemical structure .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Fluorescence Spectroscopy and Materials Science
Research on diphenyl and triphenyl alkanes, which share structural motifs with the compound , has revealed unique fluorescence characteristics due to intramolecular excimer formation. These findings have implications for the development of novel fluorescent materials for sensing and imaging applications (Hirayama, 1965).
Organic Synthesis and Photophysics
Studies on solvatochromism in fluorescent diarylethenes demonstrate how structural modifications can dramatically change fluorescence response to solvent polarity. Such research indicates the potential for designing responsive molecular probes or materials for super-resolution fluorescence imaging (Morimoto et al., 2018).
Medicinal Chemistry and Antibacterial Agents
Compounds structurally related to 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone have been explored for their potential as antibacterial agents. For example, derivatives of diphenylpropen-1-one have shown specific activity against anaerobic bacteria, highlighting the potential for developing new antibacterial drugs (Dickens et al., 1991).
Electrochemistry and Electrogenerated Chemiluminescence
Research into the electrochemistry and electrogenerated chemiluminescence (ECL) of compounds containing fluoro, phenyl, and thiazepan moieties has revealed differential reactivity and the potential for developing ECL-based sensors or imaging agents. Such studies underscore the importance of the electronic structure and substituent effects on the properties of organic compounds (Shen et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO3S/c26-22-14-8-7-13-21(22)23-15-16-27(17-18-31(23,29)30)25(28)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWSITBUUDFEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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